ethyl 2-[(2Z)-4-fluoro-2-[(furan-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Description
Benzothiazole Derivatives in Contemporary Chemical Research
Benzothiazole derivatives occupy a pivotal role in medicinal chemistry due to their structural versatility and broad-spectrum bioactivities. The benzothiazole core, characterized by a fused benzene and thiazole ring, enables diverse chemical modifications that modulate electronic properties, solubility, and target affinity. Recent studies highlight their prominence as anticancer agents, with mechanisms ranging from apoptosis induction to kinase inhibition. For instance, Gabr et al. demonstrated that 2-amino-6-fluorobenzothiazole Schiff base derivatives exhibit potent cytotoxicity against cervical (Hela) and kidney fibroblast (COS-7) cancer cell lines, with IC~50~ values comparable to doxorubicin. Similarly, pyridine-substituted benzothiazoles, such as compound 29 , show nanomolar IC~50~ values against SKRB-3 breast cancer cells, underscoring their therapeutic potential.
The pharmacological success of benzothiazoles stems from their ability to interact with cellular targets like DNA topoisomerases, tubulin, and glutathione transferases. Structural optimizations, including fluorination and heterocyclic conjugation, further enhance their pharmacokinetic profiles and selectivity. For example, the introduction of a 4-chloro-phenoxyacetamide group into 4-thiazolidinone benzothiazoles significantly improves anticancer activity against ovarian and renal cancer models.
Significance of Furan-Conjugated Imino-Benzothiazole Hybrids
The integration of furan moieties into benzothiazole scaffolds introduces electron-rich aromatic systems capable of modulating molecular interactions with biological targets. Furan’s oxygen atom provides hydrogen-bonding sites, while its planar structure facilitates π-π stacking with protein residues. In the target compound, the furan-2-carbonyl imino group forms a conjugated system with the benzothiazole core, potentially enhancing binding affinity and metabolic stability.
Schiff base derivatives of benzothiazoles, such as those reported by Junjie et al., demonstrate that imino linkages (e.g., hydrazine carboxamide scaffolds) confer remarkable antitumor activities, with IC~50~ values as low as 0.015 µM against HT29 colon cancer cells. The furan-carbonyl imino group in the target compound may similarly act as a bioisostere, mimicking natural substrates or cofactors to interfere with cancer cell proliferation. Furthermore, the Z-configuration of the imino bond ensures optimal spatial alignment for target engagement, a critical factor in structure-activity relationships (SAR).
Historical Development of Fluorinated Benzothiazole Derivatives
Fluorination has emerged as a cornerstone strategy in benzothiazole drug design, leveraging fluorine’s electronegativity and small atomic radius to improve membrane permeability and metabolic resistance. Early work by Gabr et al. established that 4-fluoro substitutions on benzothiazole derivatives enhance cytotoxic potency, as seen in compound 11 , which exhibits IC~50~ values of 2.41 µM (Hela) and 4.31 µM (COS-7). Subsequent studies revealed that fluorinated benzothiazoles, such as difluorobenzamide derivative 45 , inhibit MCF-7 and HepG2 cell proliferation by 64% at micromolar concentrations.
The historical progression of fluorinated benzothiazoles reflects a shift toward targeted therapies. For instance, Shi et al. synthesized bromopyridine acetamide benzothiazoles with fluorine substituents, achieving IC~50~ values of 1.2 nM against SKRB-3 cells. These advancements underscore fluorine’s role in fine-tuning electronic effects and hydrophobic interactions, critical for optimizing drug-receptor binding.
Research Objectives and Scope
This article aims to elucidate the structural and pharmacological significance of ethyl 2-[(2Z)-4-fluoro-2-[(furan-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate, focusing on three objectives:
- Structural Analysis : Investigate the conformational preferences of the Z-configuration imino bond and its impact on molecular reactivity.
- Synthetic Feasibility : Evaluate green chemistry approaches for constructing the furan-benzothiazole hybrid, drawing from methodologies like SnP~2~O~7~-catalyzed condensations.
- Bioactivity Profiling : Propose mechanisms of action based on analogous benzothiazole derivatives, emphasizing apoptosis induction and kinase inhibition.
By addressing these objectives, this work seeks to advance the rational design of next-generation benzothiazole therapeutics, bridging gaps in hybrid molecule development and target specificity.
Properties
IUPAC Name |
ethyl 2-[4-fluoro-2-(furan-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O4S/c1-2-22-13(20)9-19-14-10(17)5-3-7-12(14)24-16(19)18-15(21)11-6-4-8-23-11/h3-8H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEVZPZYYMFRRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=CO3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2Z)-4-fluoro-2-[(furan-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole core, which can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative. The furan ring is then introduced via a condensation reaction with furan-2-carboxylic acid. The fluoro group is added through electrophilic fluorination, and the final esterification step involves the reaction with ethyl bromoacetate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Catalysts and automated systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2Z)-4-fluoro-2-[(furan-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[(2Z)-4-fluoro-2-[(furan-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of ethyl 2-[(2Z)-4-fluoro-2-[(furan-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluoro group can enhance binding affinity and selectivity, while the benzothiazole and furan rings contribute to the overall molecular stability and bioavailability.
Comparison with Similar Compounds
Structural Features and Comparison
Key Structural Analogues:
Comparison Highlights:
- Benzothiazole vs.
- Substituent Effects: The 4-fluoro substituent in the target compound likely increases electron-withdrawing effects and lipophilicity relative to non-fluorinated benzothiazoles. In contrast, the 3-fluoroanilino group in may alter hydrogen-bonding interactions.
Physicochemical Properties
Comparative Data:
Key Observations:
- The 4-fluoro substituent may lower the pKa of adjacent protons, increasing acidity relative to non-fluorinated analogues.
Biological Activity
Ethyl 2-[(2Z)-4-fluoro-2-[(furan-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
1. Chemical Structure and Synthesis
The compound is characterized by the following molecular formula: with a CAS number of 865249-15-6. The synthesis typically involves the reaction of the corresponding benzothiazole derivatives with furan derivatives under controlled conditions to yield the desired acetate.
2.1 Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity against various bacterial strains. In vitro studies demonstrated that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, showing potential as an antibacterial agent.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | 15 | 32 µg/mL |
| S. aureus | 20 | 16 µg/mL |
| P. aeruginosa | 18 | 64 µg/mL |
2.2 Anticancer Activity
In recent studies, this compound has shown promising anticancer properties. It was evaluated in various cancer cell lines including HCT116 (colon cancer) and MCF7 (breast cancer).
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 0.66 | Inhibition of cell proliferation |
| MCF7 | 0.45 | Induction of apoptosis |
The mechanism appears to involve the induction of apoptosis through mitochondrial pathways and inhibition of cell cycle progression.
2.3 Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, which were assessed using various in vitro models. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
3. Case Studies
Case Study 1: Antibacterial Efficacy in Clinical Isolates
A study evaluated the antibacterial efficacy of this compound against clinical isolates from patients with respiratory infections. Results indicated a significant reduction in bacterial load, supporting its potential use in treating infections.
Case Study 2: Anticancer Activity in Animal Models
In vivo studies using xenograft models demonstrated that treatment with this compound resulted in significant tumor reduction compared to control groups, highlighting its therapeutic potential in cancer treatment.
4. Conclusion
This compound is a versatile compound with promising biological activities including antimicrobial, anticancer, and anti-inflammatory effects. Continued research is necessary to fully elucidate its mechanisms of action and potential therapeutic applications across various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
